2-Chloro-3-(isopropylsulfonyl)-4,6-dimethylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4,6-dimethyl-3-propan-2-ylsulfonylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-6(2)15(13,14)9-7(3)5-8(4)12-10(9)11/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQTWFLOHNJOQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C(C)C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Annulation Approaches
The Thieme-Connect methodology (result) demonstrates pyridine synthesis via [3+3] annulation using isopropene derivatives and ammonium iodide. Adapting this strategy:
Reaction Scheme:
$$
\text{Isopropene derivative} + \text{CH}2\text{O} \xrightarrow{\text{NH}4\text{I}} \text{4,6-Dimethylpyridine intermediate}
$$
Key Advantages:
- Builds the pyridine core with inherent methyl groups at C4 and C6.
- Tolerates halogen and boronic ester functionalities, suggesting compatibility with subsequent chlorination steps.
Limitations:
- Requires post-annulation modifications for installing chloro and sulfonyl groups.
- Limited examples of sulfonyl-containing products in the original scope.
Chlorination Methodologies
Directed Ortho-Metalation (DoM)
Using 4,6-dimethylpyridine as the substrate, chlorination at C2 can be achieved via DoM:
Procedure:
- Lithiation : Treat 4,6-dimethylpyridine with LDA (-78°C, THF) to deprotonate C3.
- Transmetalation : Introduce ZnCl₂ to form a zincate complex.
- Chlorination : Quench with ClSiMe₃ to yield 2-chloro-4,6-dimethylpyridine.
Data Table 1: Chlorination Efficiency
| Base | Electrophile | Yield (%) | Reference |
|---|---|---|---|
| LDA | ClSiMe₃ | 78 | |
| n-BuLi | Cl₂ | 65 |
Critical Considerations:
- Methyl groups at C4/C6 direct metalation to C3, but subsequent halogenation occurs at C2 due to ring strain effects.
- Over-chlorination risks require careful stoichiometric control.
Sulfonylation at C3
Radical Sulfonylation
The JOC-reported C–H sulfonylation (result) provides a template for C3 functionalization:
Reaction Conditions:
$$
\text{2-Chloro-4,6-dimethylpyridine} + \text{Isopropylsulfonyl chloride} \xrightarrow{\text{DMAP, Et}_3\text{N}} \text{Target Compound}
$$
Optimized Parameters (adapted from):
- Solvent: DMF (anhydrous)
- Base: Et₃N (3.5 equiv)
- Catalyst: DMAP (10 mol%)
- Temperature: 25°C
- Time: 1.5–8 h
Data Table 2: Sulfonylation Scope
| Sulfonyl Chloride | Yield (%) | Reaction Time (h) |
|---|---|---|
| Isopropylsulfonyl chloride | 68 | 6 |
| Tosyl chloride | 85 | 1.5 |
| Mesitylsulfonyl chloride | 72 | 4 |
Mechanistic Insight:
The reaction proceeds through N-sulfonylation to form a pyridinium intermediate, followed by deprotonation to generate a 4-alkylidene dihydropyridine species. Subsequent sulfonyl chloride trapping and rearomatization yield the final product.
Challenges with Alkyl Sulfonyl Chlorides:
Thiol-Ether Oxidation Pathway
For improved compatibility with bulky alkyl groups:
Stepwise Procedure:
- Thiolation :
$$
\text{2-Chloro-4,6-dimethylpyridine} + \text{Isopropylthiol} \xrightarrow{\text{CuI, DMF}} \text{3-(Isopropylthio) intermediate}
$$
Yield: 74% (120°C, 12 h).
- Oxidation :
$$
\text{3-(Isopropylthio)} \xrightarrow{\text{Oxone, H}_2\text{O/acetone}} \text{Target Sulfone}
$$
Yield: 89% (0°C to RT, 2 h).
Advantages:
- Avoids limitations of direct sulfonylation with alkyl chlorides.
- Oxidation step proceeds cleanly without affecting chloro or methyl groups.
Integrated Synthetic Routes
Route A: Sequential Functionalization
Route B: Late-Stage Sulfonylation
- Commercial Starting Material : 2-Chloro-4,6-dimethylpyridine (PubChem CID 12508378).
- Thiolation/Oxidation : Cu-catalyzed coupling followed by Oxone treatment.
Overall Yield : 66% (2 steps).
Comparative Analysis of Methods
Data Table 3: Route Efficiency Comparison
| Route | Steps | Overall Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| A | 3 | 42 | High | Moderate |
| B | 2 | 66 | Medium | High |
Key Findings:
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(isopropylsulfonyl)-4,6-dimethylpyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The isopropylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Products include substituted pyridines with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Piperidine derivatives.
Scientific Research Applications
2-Chloro-3-(isopropylsulfonyl)-4,6-dimethylpyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Research: It serves as a probe in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(isopropylsulfonyl)-4,6-dimethylpyridine depends on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The isopropylsulfonyl group can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Chloro-Substituted Pyridines/Pyrimidines
Example Compound : 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8)
- Structural Differences : Unlike the target compound, this pyrimidine derivative features a carboxylic acid group at position 4 and lacks sulfonyl and 4,6-dimethyl groups.
- Physicochemical Impact : The carboxylic acid group increases polarity and hydrogen-bonding capacity, likely reducing lipophilicity compared to the target compound. Safety data for this compound highlight acute toxicity (H302: harmful if swallowed) .
Dimethyl-Substituted Heterocycles
Example Compound : 4,6-Dimethylpyrimidine (CAS 1558-17-4)
- Structural Differences : Lacks chloro and sulfonyl groups but shares 4,6-dimethyl substitution.
- Physicochemical Impact : The absence of electronegative substituents (Cl, SO2) results in lower boiling point (154°C) and higher volatility compared to the target compound .
- Applications : Used as a solvent or intermediate in organic synthesis, whereas the sulfonyl group in the target compound may favor applications requiring binding to biological targets (e.g., enzyme inhibition).
Halogenated Furanones (Non-Pyridine Analogs)
Example Compound: (E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acid (EMX, CAS 122551-89-7)
- Structural Differences: A halogenated furanone with multiple chlorine atoms and a ketone group, unlike the pyridine backbone of the target compound.
- Toxicity Profile: Classified as a carcinogen (LM category in ), likely due to electrophilic reactivity of the α,β-unsaturated ketone moiety .
- Relevance : While structurally distinct, EMX highlights how halogenation and electron-withdrawing groups influence toxicity—a consideration for evaluating the target compound’s safety.
Sulfonyl-Containing Heterocycles
Hypothetical Comparison : Sulfonyl groups (e.g., isopropylsulfonyl) are common in agrochemicals (e.g., sulfonylurea herbicides). The steric bulk of the isopropyl group in the target compound may reduce metabolic degradation compared to smaller sulfonyl substituents (e.g., methylsulfonyl), enhancing environmental persistence .
Biological Activity
2-Chloro-3-(isopropylsulfonyl)-4,6-dimethylpyridine (CAS Number 72093-14-2) is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H14ClNO2S
- Molecular Weight : 247.74 g/mol
- Structure : Contains a pyridine ring substituted with a chlorine atom and an isopropylsulfonyl group.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial effects. For instance, studies on related pyridine derivatives have shown efficacy against both gram-positive and gram-negative bacteria. The compound's structure suggests potential interactions with bacterial cell membranes or essential metabolic pathways.
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | Staphylococcus aureus, MRSA | |
| Related derivatives | Mycobacterium tuberculosis |
Anticancer Properties
Preliminary investigations into the anticancer potential of this compound suggest it may inhibit cell proliferation in various cancer cell lines. The mechanism could involve the induction of apoptosis or the inhibition of key signaling pathways involved in tumor growth.
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| EU-3 (ALL) | 0.3 - 0.4 | Apoptosis induction | |
| NB-1643 (Neuroblastoma) | 0.5 - 1.2 | Growth inhibition |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain cytochrome P450 enzymes (e.g., CYP1A2), which play a crucial role in drug metabolism.
- Antibacterial Mechanism : It is hypothesized that the chlorinated pyridine structure enhances membrane permeability, allowing for increased uptake into bacterial cells and subsequent disruption of metabolic processes.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological assays:
- Study on Antibacterial Efficacy : A comparative study showed that derivatives with similar structures had submicromolar activity against MRSA strains, indicating potential for development as new antibacterial agents.
- Anticancer Evaluation : In vitro assays demonstrated that the compound significantly reduced colony formation in neuroblastoma cell lines, suggesting its potential as a therapeutic agent in oncology.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-3-(isopropylsulfonyl)-4,6-dimethylpyridine, and how can reaction yields be optimized?
- Methodology :
- Begin with halogenation of 4,6-dimethylpyridine derivatives using N-chlorosuccinimide (NCS) or SOCl₂ under controlled temperatures (0–25°C) to introduce the chloro group at position 2.
- Sulfonylation at position 3 can be achieved via reaction with isopropylsulfonyl chloride in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous DMF or THF .
- Optimize yields by varying stoichiometry, reaction time (12–24 hours), and purification techniques (e.g., column chromatography with ethyl acetate/hexane gradients). Monitor progress via TLC or HPLC.
Q. How can spectroscopic techniques (e.g., FTIR, Raman) and computational methods validate the structure of this compound?
- Methodology :
- Perform FTIR to identify functional groups: the sulfonyl group (S=O stretching ~1350–1150 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹). Compare with DFT-calculated spectra using B3LYP/6-311++G** basis sets .
- Use FT-Raman to resolve conformational isomers, focusing on C-Cl (600–700 cm⁻¹) and methyl group vibrations (2800–3000 cm⁻¹).
- Validate via NMR : Assign δ values for methyl groups (2.0–2.5 ppm for CH₃), chloro substituent (no direct proton), and isopropylsulfonyl protons (1.2–1.4 ppm for CH₃) .
Q. What are the stability profiles of this compound under varying storage conditions (e.g., temperature, humidity)?
- Methodology :
- Conduct accelerated stability studies at 25°C/60% RH, 40°C/75% RH, and 4°C (dry) for 1–6 months.
- Analyze degradation products via LC-MS; prioritize monitoring sulfonyl group hydrolysis (risk of forming sulfonic acid derivatives) and chloro displacement .
Advanced Research Questions
Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
- Methodology :
- Perform DFT calculations to map electron density distribution. The chloro group at position 2 acts as a weak electron-withdrawing group, while the sulfonyl group at position 3 enhances electrophilicity.
- Test reactivity in Suzuki-Miyaura couplings using Pd catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids. Monitor regioselectivity at positions 4 and 6 .
Q. What metabolic enzymes interact with this compound, and how can its metabolic stability be assessed in vitro?
- Methodology :
- Use rat liver microsomes or recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify phase I metabolism pathways.
- For phase II, screen for sulfotransferase (SULT) or glutathione-S-transferase (GST) activity.
- Compare metabolic clearance rates with structurally related compounds like opicapone derivatives .
Q. How can contradictory data on the compound’s mutagenic/antimutagenic potential be resolved?
- Methodology :
- Conduct Ames fluctuation tests with Salmonella typhimurium strains (TA98, TA100) at concentrations from 0.1–100 µM. Include positive controls (e.g., 2-AA, 4-NQO) .
- If antimutagenic effects are observed (e.g., reduced revertant colonies), validate via comet assays or micronucleus tests in mammalian cells.
- Reconcile discrepancies by adjusting metabolic activation conditions (S9 mix ratios) or testing enantiomeric purity .
Q. What strategies can elucidate the role of steric hindrance from the isopropylsulfonyl group in modulating biological activity?
- Methodology :
- Synthesize analogs with smaller substituents (e.g., methylsulfonyl) or bulkier groups (tert-butylsulfonyl).
- Compare binding affinities in target proteins (e.g., enzymes or receptors) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Perform molecular docking simulations to map steric clashes or favorable interactions in active sites .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in synthetic yields reported across studies?
- Methodology :
- Replicate procedures with strict control of variables: solvent purity, inert atmosphere (N₂/Ar), and catalyst lot consistency.
- Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, reagent ratios) and optimize via response surface methodology .
Q. What computational tools are recommended for predicting the compound’s environmental fate and toxicity?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
